2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide
Description
The compound “2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide” is a structurally complex molecule featuring a fused furopyrimidinone core substituted with a p-tolyl group and an N-linked 4-methoxyphenyl acetamide moiety. The furopyrimidinone scaffold is known to confer hydrogen-bonding capabilities and metabolic stability, while the acetamide substituent may enhance target specificity and solubility .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-13-3-5-14(6-4-13)20-19-17(12-30-21(19)27)25(22(28)24-20)11-18(26)23-15-7-9-16(29-2)10-8-15/h3-10,20H,11-12H2,1-2H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPCXNWJCPAMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide is a member of the pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrimidine ring and subsequent functionalization. Various synthetic routes have been explored to optimize yield and purity.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its antiproliferative , antimicrobial , and anti-inflammatory properties. Below are detailed findings from various studies:
Antiproliferative Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.
These results suggest that the compound may inhibit cell division through mechanisms involving apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages.
This suggests potential therapeutic applications in treating inflammatory diseases.
The mechanisms by which this compound exerts its biological effects are still under investigation but may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
- Modulation of Immune Response : It appears to influence cytokine production, thereby modulating immune responses.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- A study on MCF-7 cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry.
- Another investigation reported that in a murine model of inflammation, administration of the compound led to reduced swelling and pain response compared to control groups.
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 405.4 g/mol. Its structure includes:
- Furo[3,4-d]pyrimidine core : This bicyclic structure is significant for its biological interactions.
- Acetamide group : Enhances solubility and bioavailability.
- Methoxy and p-tolyl substituents : These groups can influence the compound's pharmacological properties.
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Compounds with similar structural motifs have shown potential in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives of pyrimidine compounds can target specific signaling pathways involved in tumor growth. The presence of the furo-pyrimidine core may enhance its efficacy against various cancer types.
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of enzymes associated with cancer progression and other diseases. Enzyme inhibition studies suggest that it may affect pathways linked to tumor metabolism and proliferation.
Antimicrobial Activity
Preliminary studies suggest that related compounds possess antimicrobial properties against various pathogens. This opens avenues for exploring its application in treating infections caused by resistant bacterial strains.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related pyrimidine derivative inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications in infectious diseases.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of the target compound and structurally or functionally related molecules, emphasizing molecular features, bioactivity, and research insights.
Structural and Functional Comparison
Key Research Findings and Implications
Electrochemical and Optical Properties : N-substituted maleimides (e.g., C₁₁H₁₀N₄O₆) demonstrate charge-transfer regions and dipole moments that enhance their utility in material science, contrasting with the target compound’s likely focus on biological targets .
Natural vs. Synthetic Origins : Marine-derived compounds like salternamide E underscore the diversity of bioactive scaffolds, whereas synthetic analogs (e.g., the target compound) allow for tailored modifications to optimize efficacy and safety .
Therapeutic Windows: Evidence from ferroptosis-inducing compounds (FINs) in oral cancer suggests that structural features like heterocyclic cores (e.g., furopyrimidinone) could enable selective cytotoxicity, though direct evidence for the target compound remains speculative .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
- Methodology :
- Employ a multi-step synthesis involving cyclization of substituted pyrimidinone intermediates with α-chloroacetamides (analogous to methods in ). For example, react 4-(p-tolyl)furo[3,4-d]pyrimidin-2,5-dione with N-(4-methoxyphenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Monitor purity via HPLC (≥95%, as in ’s standards) and confirm structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are critical for structural elucidation and purity assessment?
- Methodology :
- NMR Spectroscopy : Assign proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in furopyrimidinone core).
- Mass Spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical value).
- HPLC : Employ reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity.
- X-ray Crystallography (if crystals are obtainable): Resolve absolute configuration using single-crystal diffraction (as in and ) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assays?
- Methodology :
- Perform dose-response studies to establish IC₅₀/EC₅₀ values under standardized conditions (e.g., cell lines, incubation times).
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
- Compare results with structurally related analogs (e.g., ’s pyrazolo-pyrimidinone derivatives) to identify substituent effects on activity .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model binding poses in target proteins (e.g., kinases or enzymes with pyrimidinone-binding pockets).
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability and key residues involved (e.g., hydrogen bonds with methoxyphenyl groups).
- Validate predictions with mutagenesis studies or crystallographic data (if available, as in ) .
Q. How can the compound’s solid-state properties (e.g., polymorphism, stability) be systematically evaluated?
- Methodology :
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition temperature).
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures ( ).
- Accelerated Stability Studies : Store samples under varied humidity/temperature (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Experimental Design & Data Analysis
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to evaluate temperature, solvent, and catalyst effects (e.g., Pd(OAc)₂ vs. CuI for coupling steps).
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.
- Process Analytical Technology (PAT) : Integrate real-time HPLC to automate feed adjustments (e.g., reagent stoichiometry).
Q. How to resolve conflicting crystallographic data for structurally similar analogs?
- Methodology :
- Comparative Analysis : Overlay crystal structures (e.g., ’s pyrimidinone derivatives) to identify conformational differences.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) influencing packing.
- DFT Calculations : Compare experimental and computed bond lengths/angles to validate structural assignments .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- Risk Assessment : Review Safety Data Sheets (SDS) of analogs (e.g., ’s acetamide derivatives) for toxicity profiles.
- PPE : Use nitrile gloves, lab coats, and fume hoods for synthesis/purification.
- Waste Disposal : Neutralize reactive intermediates (e.g., quench with aqueous NaHCO₃) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
